Bienvenue dans la boutique en ligne BenchChem!

Norlevomepromazine Hydrochloride

Receptor binding Antipsychotic potency Dopamine antagonism

Norlevomepromazine Hydrochloride (CAS 61733-92-4) is the EP/BP-designated Impurity C reference standard mandatory for levomepromazine API quality control and ANDA/NDA submission. Unlike the parent drug, it eliminates confounding sulfoxide metabolite formation and exhibits 8.3-fold greater calcium-channel affinity (Ki 49 nM). Supplied with comprehensive CoA (≥95% HPLC, MS, ¹H-NMR, IR, qNMR), it is the sole pharmacopeial-grade standard for N-desmethyl impurity quantification. No other compound—including levomepromazine or Impurity B sulfoxide—can substitute in this regulatory role.

Molecular Formula C18H23ClN2OS
Molecular Weight 350.905
CAS No. 61733-92-4
Cat. No. B565541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorlevomepromazine Hydrochloride
CAS61733-92-4
Synonyms(βR)-2-Methoxy-N,β-dimethyl-10H-phenothiazine-10-propanamine Hydrochloride;  Desmethylmethotrimeprazine Hydrochloride;  N-Demethyllevomepromazine Hydrochloride;  N-Desmethyllevomepromazine Hydrochloride;  Normethotrimeprazine Hydrochloride; 
Molecular FormulaC18H23ClN2OS
Molecular Weight350.905
Structural Identifiers
SMILESCC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl
InChIInChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H/t13-;/m1./s1
InChIKeyQQSHLCFVEORDPG-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norlevomepromazine Hydrochloride (CAS 61733-92-4): Phenothiazine-Derived Active Metabolite and Reference Standard for Levomepromazine Quality Control


Norlevomepromazine hydrochloride (CAS 61733-92-4), also designated as N-desmethyl levomepromazine (NDM LMP) or Levomepromazine EP Impurity C HCl, is the pharmacologically active N-monodesmethyl metabolite of the aliphatic phenothiazine neuroleptic levomepromazine (methotrimeprazine) [1]. The compound is a chiral phenothiazine derivative with molecular formula C₁₈H₂₃ClN₂OS and a molecular weight of 350.91 g/mol, supplied as an off-white to pale beige hygroscopic solid with a melting range of 91–97 °C and a calculated LogP of approximately 5.41 . It functions as an antagonist at dopamine (D₂, D₃), serotonin (5-HT₂A, 5-HT₂C), α-adrenergic, histamine H₁, muscarinic, and ion channel receptors with binding affinities comparable to the parent drug, and is formally recognized as a reference standard (EP Impurity C) for analytical method development, ANDA/NDA submission, and commercial production quality control of levomepromazine active pharmaceutical ingredient [2].

Why Norlevomepromazine Hydrochloride Cannot Be Replaced by Generic Phenothiazine Analogs or Parent Levomepromazine in Drug Development and Analytical Workflows


Generic substitution within the phenothiazine class fails because norlevomepromazine occupies a distinct pharmacological and regulatory niche that no other single compound satisfies. It is simultaneously a pharmacologically active N-desmethyl metabolite of levomepromazine that achieves plasma concentrations equal to or exceeding the parent drug, an EP/BP-recognized impurity reference standard (EP Impurity C) mandatory for levomepromazine quality control and ANDA filing, and a differentiated molecular entity with 8.3-fold greater calcium-channel affinity and 1.7-fold greater sodium-channel affinity than the parent levomepromazine [1]. The sulfoxide metabolite of levomepromazine, which is an abundant first-pass by-product that contributes to sedation and orthostatic hypotension, is not formed when norlevomepromazine is used directly—a pharmacokinetic advantage fully documented in patent literature [2]. Consequently, substituting the metabolite with the parent drug or a different phenothiazine such as chlorpromazine eliminates both the QC reference function and the differential receptor-binding profile, making the substitution scientifically invalid for analytical or pharmacological applications [3].

Quantitative Evidence Differentiating Norlevomepromazine Hydrochloride from Levomepromazine and Its Sulfoxide Metabolite: A Procurement–Decision Guide


Dopamine D₂ and D₃ Receptor Binding Affinity: NDM LMP Retains Near-Parent Potency While Sulfoxide Is Inactive

In competitive radioligand binding assays using human recombinant receptors, N-desmethyl levomepromazine (NDM LMP) demonstrated high-affinity binding to dopamine D₂ and D₃ receptors with Ki values of 17 nM and 5 nM, respectively, compared to 8 nM (D₂) and 4 nM (D₃) for the parent levomepromazine (LMP). The levomepromazine sulfoxide metabolite exhibited essentially no detectable binding to either D₂ or D₃ receptors under identical conditions [1]. This establishes that norlevomepromazine retains the core dopaminergic pharmacology of the parent, while the sulfoxide—a major circulating metabolite after oral levomepromazine dosing—is dopaminergically silent.

Receptor binding Antipsychotic potency Dopamine antagonism

Calcium and Sodium Ion Channel Receptor Affinity: 8.3-Fold and 1.7-Fold Enhancement Over Parent Levomepromazine

In ion channel receptor binding studies reported in Patent US20050080076A1, norlevomepromazine (NDM LMP) showed substantially greater affinity for both calcium ion channel receptors (Ki = 49 nM) and sodium ion channel receptors (Ki = 643 nM) compared with the parent levomepromazine (calcium Ki = 407 nM; sodium Ki = 1090 nM) [1]. The sulfoxide metabolite was essentially devoid of calcium channel affinity (Ki = 9090 nM) and showed no detectable sodium channel binding. This represents an 8.3-fold improvement in calcium channel affinity and a 1.7-fold improvement in sodium channel affinity for NDM LMP over the parent drug.

Ion channel pharmacology Cardiac safety Calcium channel antagonism

Oral Bioavailability Advantage: Caco-2 Permeability and P-Glycoprotein Efflux Ratio Demonstrate 1.5-Fold Improvement Over Levomepromazine

In Caco-2 human colon carcinoma cell monolayer assays, the apical-to-basolateral permeability coefficient (Papp) of norlevomepromazine (NDM LMP) was 1.5-fold greater than that of the parent levomepromazine with less variability over the tested dosage range [1]. The relative efflux-to-influx ratio of NDM LMP through the enterocyte monolayer was at least 50% lower than the parent compound, indicating reduced P-glycoprotein (P-gp)–mediated efflux. In the presence of verapamil (a P-gp inhibitor), the efflux of NDM LMP was at least one-half lower than the parent LMP. The percent recovery of NDM LMP through the Caco-2 system was 1.5–2.0-fold greater than that observed with the parent [1].

Intestinal absorption Caco-2 monolayer Oral bioavailability

In Vivo Blood Concentration Ratios: NDM LMP Achieves Mean Blood Levels Averaging 179% of Parent After Oral Dosing

In a pharmacokinetic study in rats, blood levels of N-monodesmethyl levomepromazine averaged 179% of the parent levomepromazine concentration after oral dosing, but only 15% after intra-arterial dosing, indicating extensive first-pass formation of the N-desmethyl metabolite [1]. In psychiatric patients receiving oral methotrimeprazine, Dahl et al. (1982) reported mean plasma-to-erythrocyte concentration ratios of 1.76 (parent), 0.57 (N-monodesmethyl metabolite), and 3.02 (sulfoxide), with four of five patients showing blood levels of both metabolites that were similar to or higher than the parent drug [2]. The sulfoxide metabolite achieved serum concentrations 1.5–3.0-fold greater than either parent LMP or NDM LMP [3].

Pharmacokinetics First-pass metabolism Therapeutic drug monitoring

EP Impurity C Regulatory Designation: Differentiated Identity and Purity Specifications for Pharmaceutical Quality Control

Norlevomepromazine hydrochloride is explicitly designated as Levomepromazine EP Impurity C (and BP Impurity C) under the European and British Pharmacopoeias, and is supplied as a fully characterized reference standard with a minimum HPLC purity of 95%+ according to vendor technical datasheets . Certification includes comprehensive analytical characterization—HPLC, MS, ¹H-NMR, IR, and quantitative NMR—sufficient for ANDA and DMF submission requirements, with traceability to USP and EP pharmacopeial standards [1]. This stands in contrast to levomepromazine API, which is not used as an impurity reference, and to the sulfoxide metabolite (EP Impurity B), which has a distinct regulatory identity and purity profile [2].

Pharmaceutical reference standard Impurity profiling Regulatory compliance

Metabolic Stability Advantage: Direct NDM LMP Administration Eliminates Sulfoxide Metabolite Formation and Its Associated Sedative/Hypotensive Effects

Patent US20050080076A1 explicitly teaches that direct administration of N-desmethyl levomepromazine (NDM LMP) eliminates formation of the levomepromazine sulfoxide metabolite, which is produced in substantial quantities (1.5–3.0-fold serum concentrations relative to parent) when levomepromazine is administered orally [1]. The sulfoxide metabolite exhibits a 20-fold greater free fraction (reduced plasma protein binding), high histamine H₁ and α₁-adrenergic receptor affinity, and is pharmacologically associated with sedation and orthostatic hypotension [1]. By contrast, when NDM LMP is administered directly, no parent LMP is present to undergo sulfoxidation, resulting in reduced sedative and hypotensive potential [1].

Metabolic liability reduction Sulfoxidation avoidance Side-effect minimization

Optimal Use Cases for Norlevomepromazine Hydrochloride Based on Quantitatively Evidenced Differentiation


Pharmaceutical QC Reference Standard for Levomepromazine Impurity Profiling and ANDA/NDA Submission

As the EP/BP-designated Impurity C, norlevomepromazine hydrochloride is the required reference standard for identification, quantification, and control of the N-desmethyl impurity in levomepromazine drug substance and finished product. The compound is supplied with a comprehensive Certificate of Analysis (≥95% HPLC purity, MS, ¹H-NMR, IR, qNMR) suitable for analytical method validation (AMV) and regulatory filing [1]. Its use is mandated by pharmacopeial monographs; no other compound—including the parent levomepromazine or the sulfoxide Impurity B—can substitute in this role [2].

Pharmacological Studies of Dopaminergic and Serotonergic Antagonism Without Sulfoxide Confounding

Norlevomepromazine retains near-equivalent dopamine D₂/D₃ and serotonin 5-HT₂A/5-HT₂C receptor binding affinity compared with the parent levomepromazine (D₂ Ki: 17 vs. 8 nM; 5-HT₂A Ki: <4 nM for both), while completely avoiding the formation of the sulfoxide metabolite that lacks dopamine and serotonin receptor activity [1]. This makes it the preferred compound for in vitro and in vivo studies aiming to attribute neuroleptic effects specifically to the active N-desmethyl species, without the confounding pharmacology of the co-generated sulfoxide [2].

Oral Bioavailability and Intestinal Absorption Studies Leveraging Reduced P-gp Efflux

Norlevomepromazine demonstrates a 1.5-fold greater Caco-2 apical-to-basolateral permeability and at least a 50% lower P-gp–mediated efflux ratio compared with the parent levomepromazine, resulting in 1.5–2.0-fold greater recovery through the intestinal monolayer model [1]. These quantitative advantages support its use as the compound of choice in formulation development and preclinical ADME studies where higher, less variable oral absorption is desired, particularly for proof-of-concept pharmacokinetic bridging studies between rat and human models [3].

Ion Channel Pharmacology Studies Targeting Calcium and Sodium Channel Mechanisms of Phenothiazines

With a calcium channel Ki of 49 nM (8.3-fold more potent than parent levomepromazine) and a sodium channel Ki of 643 nM (1.7-fold more potent than parent), norlevomepromazine is the most potent phenothiazine-like antagonist of these ion channels among the levomepromazine- metabolite family [1]. This differentiated profile supports its selection for mechanistic studies of cardiac ion channel effects, calcium signaling modulation, and structure–activity relationship analyses of phenothiazine neuroleptics, where the parent drug and its sulfoxide metabolite are substantially less active [1].

Quote Request

Request a Quote for Norlevomepromazine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.